N-(3-acetamidophenyl)-2-((4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-3-31-20-9-7-16(8-10-20)25-21(29)12-19-13-32-23(27-19)33-14-22(30)26-18-6-4-5-17(11-18)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTLXXYQFXSVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by empirical data and case studies.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring, an acetamido group, and an ethoxyphenyl substituent. The synthesis typically involves multi-step organic reactions that include the formation of thiazoles and acetamides through various coupling reactions.
Key Steps in Synthesis:
- Formation of Thiazole: The thiazole ring is synthesized from appropriate precursors, often involving condensation reactions.
- Acetamide Formation: The acetamido group is introduced through acylation reactions with acetic anhydride or acetyl chloride.
- Final Coupling: The final structure is achieved by coupling the thiazole derivative with the acetamidophenyl moiety.
Anticancer Properties
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer activity. In particular, this compound has been shown to induce apoptosis in various cancer cell lines.
Case Study Findings:
- In Vitro Studies: Research demonstrated that this compound effectively inhibited cell proliferation in melanoma and pancreatic cancer cell lines, with IC50 values in the nanomolar range.
- Mechanism of Action: The compound induces cell death through apoptosis and autophagy pathways, which was confirmed by morphological changes observed under microscopy, such as chromatin condensation and cell shrinkage .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It appears to interact with specific enzymes involved in cancer metabolism, thereby hindering tumor growth.
Biochemical Assays:
- Enzyme assays have shown that this compound can inhibit key metabolic enzymes, which are crucial for cancer cell survival .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Solubility | High |
| Bioavailability | >50% |
| Half-life | Approximately 3 hours |
| Excretion Route | Renal |
These properties indicate that the compound may be suitable for further development as a therapeutic agent.
Comparison with Similar Compounds
Key Observations :
- Synthesis: Thiazole- and quinazolinone-based acetamides are typically synthesized via condensation reactions between amine-containing heterocycles and activated acylating agents (e.g., thiocarbonyl-bis-thioglycolic acid or chloroacetamide derivatives) . Yields range from 68% to 91% depending on substituent steric effects .
- Thermal Stability: Melting points correlate with molecular symmetry and intermolecular hydrogen bonding. For example, N-(4-sulfamoylphenyl)quinazolinone derivatives exhibit high melting points (>250°C) due to planar aromatic systems , whereas aliphatic-substituted thiazoles (e.g., 107b) lack such data .
2.2.1. Antimicrobial Activity
Thiazole-acetamide derivatives demonstrate broad-spectrum activity:
Key Observations :
- Electron-withdrawing groups (e.g., sulfamoyl in ) enhance thermal stability but may reduce bioavailability.
- Thiazole derivatives with meta-substituted aryl groups (e.g., 107b) exhibit superior antibacterial activity due to optimized lipophilicity .
2.2.2. Pharmacokinetic Properties
Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide) demonstrates enhanced solubility when formulated with Cremophor® EL, a common excipient for hydrophobic drugs . This suggests that the ethoxyphenyl group in the target compound may similarly benefit from solubilizing agents.
Critical Analysis of Structural Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
